Sodium;1-hexadecanoylpyrrolidine-2-carboxylate
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Overview
Description
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate, also known as sodium 1-palmitoyl-L-prolinate, is a compound with the molecular formula C21H38NNaO3. It is a sodium salt derivative of 1-hexadecanoylpyrrolidine-2-carboxylate, which is a proline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-hexadecanoylpyrrolidine-2-carboxylate typically involves the reaction of hexadecanoic acid (palmitic acid) with L-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 1-hexadecanoylpyrrolidine-2-carboxylic acid. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its use in topical formulations for skin conditions.
Mechanism of Action
The mechanism of action of sodium;1-hexadecanoylpyrrolidine-2-carboxylate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, stabilizing cell membranes and enhancing the delivery of active ingredients in drug formulations. It may also interact with specific molecular targets and pathways, modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium palmitoyl-L-prolinate
- 1-Hexadecanoylpyrrolidine
- N-Hexadecanoylpyrrolidine
Uniqueness
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate is unique due to its specific combination of a proline derivative with a long-chain fatty acid. This structure imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C21H38NNaO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
sodium;1-hexadecanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1 |
InChI Key |
GJIFNLAZXVYJDI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |
Origin of Product |
United States |
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